molecular formula C6H6BrN3O B2623563 (2-Bromopyridin-4-yl)urea CAS No. 1877482-14-8

(2-Bromopyridin-4-yl)urea

Cat. No.: B2623563
CAS No.: 1877482-14-8
M. Wt: 216.038
InChI Key: XKZOVMCTNJPGTO-UHFFFAOYSA-N
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Description

(2-Bromopyridin-4-yl)urea is an organic compound with the molecular formula C6H6BrN3O It is a derivative of pyridine, where a bromine atom is substituted at the second position and a urea group is attached at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromopyridin-4-yl)urea typically involves the reaction of 2-bromopyridine with an isocyanate or a urea derivative. One common method is the reaction of 2-bromopyridine with phenyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, yielding this compound as a product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: (2-Bromopyridin-4-yl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or palladium on carbon.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products:

    Substitution Reactions: Products include substituted pyridines with various functional groups.

    Oxidation and Reduction Reactions: Products include pyridine N-oxides or dehalogenated pyridines.

    Coupling Reactions: Products include biaryl compounds with extended conjugation.

Scientific Research Applications

(2-Bromopyridin-4-yl)urea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-Bromopyridin-4-yl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

    2-Bromopyridine: A simpler analog without the urea group, used in similar synthetic applications.

    4-Bromopyridine: Another analog with the bromine atom at a different position, affecting its reactivity and applications.

    2-Aminopyridine: Contains an amino group instead of a urea group, leading to different chemical properties and uses.

Uniqueness: (2-Bromopyridin-4-yl)urea is unique due to the presence of both the bromine atom and the urea group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and the development of novel compounds with specific properties.

Properties

IUPAC Name

(2-bromopyridin-4-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O/c7-5-3-4(1-2-9-5)10-6(8)11/h1-3H,(H3,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZOVMCTNJPGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1NC(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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